rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate, cis: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate, cis typically involves the reaction of tert-butyl isocyanate with a suitable cyclohexene derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the double bond in the cyclohexene ring to a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carbamates. It may also serve as a model compound for studying the pharmacokinetics and dynamics of carbamate-based drugs.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for enzymes that interact with carbamates. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require carbamate functionalities. It may also be used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The compound’s unique structure allows it to fit into enzyme active sites with high specificity, making it a potent inhibitor.
Comparison with Similar Compounds
- tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-enyl]carbamate
Comparison: Compared to similar compounds, rac-tert-butyl N-[(1R,2S)-2-hydroxycyclohex-3-en-1-yl]carbamate, cis has a unique double bond in the cyclohexene ring, which can influence its reactivity and interaction with enzymes. This structural feature can enhance its binding affinity and specificity, making it more effective in certain applications. Additionally, the presence of the hydroxyl group provides a site for further chemical modifications, allowing for the development of derivatives with improved properties.
Properties
CAS No. |
1043476-10-3 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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